Lipophilicity Advantage: 1.6 Log Unit Higher XLogP3 Versus the Dinitrophenyl Analog Enables Superior Membrane Partitioning
N-(2,4-Dinitronaphthalen-1-yl)acetamide exhibits a computed XLogP3 of 2.6, compared to a value of 1.0 for N-(2,4-dinitrophenyl)acetamide (CAS 610-53-7), representing an approximate 40-fold increase in octanol–water partition coefficient [1]. This difference arises from the replacement of the benzene core with a naphthalene core while retaining the identical 2,4-dinitro substitution pattern and acetamide functionality.
| Evidence Dimension | Octanol–water partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | N-(2,4-Dinitrophenyl)acetamide (CAS 610-53-7): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +1.6 (~40-fold greater lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07/2025.04.14) |
Why This Matters
For intracellular target engagement or biphasic reaction systems, the 40-fold higher lipophilicity directly translates to improved membrane permeability and organic-phase partitioning, making the naphthalene-based compound the rational choice over the phenyl analog when cellular penetration or non-aqueous solubility is required.
- [1] PubChem CID 57336658 (XLogP3 = 2.6); PubChem CID 69124 (XLogP3 = 1.0). Computed physicochemical properties, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-03). View Source
